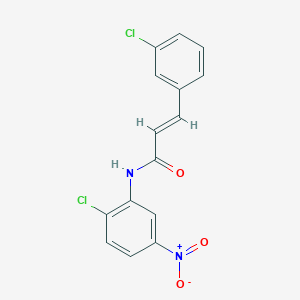![molecular formula C18H26N2O3 B5701845 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as MPJP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its binding to the 5-HT1A receptor and the dopamine transporter. It has been found to act as a partial agonist at the 5-HT1A receptor, which means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. This partial agonism may be responsible for its anxiolytic and antidepressant effects. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been found to act as a substrate for the dopamine transporter, which means that it can be taken up by the transporter and inhibit the reuptake of dopamine. This inhibition may be responsible for its potential applications in the treatment of drug addiction.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to exhibit anxiolytic, antidepressant, and anti-addictive effects in animal studies. It has been shown to increase serotonin levels in the brain, which may be responsible for its anxiolytic and antidepressant effects. It has also been shown to increase dopamine levels in the brain, which may be responsible for its potential applications in the treatment of drug addiction. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to have a low toxicity profile and has not exhibited any significant adverse effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its high affinity for the 5-HT1A receptor and the dopamine transporter, its anxiolytic, antidepressant, and anti-addictive effects, and its low toxicity profile. However, the limitations of using 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its limited solubility in water, which may make it difficult to administer, and its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine, including the optimization of its synthesis method to increase yield and purity, the development of new methods for administering 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments, the exploration of its potential applications in the treatment of other mood disorders and neurological disorders, and the investigation of its potential for off-target effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine and to determine its safety and efficacy in human clinical trials.
In conclusion, 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in the treatment of various disorders.
Métodos De Síntesis
The synthesis of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been achieved using several methods, including the reaction of 1-benzylpiperazine with 4-methylphenyl chloroformate and 3-methylbutanoyl chloride in the presence of triethylamine, and the reaction of 1-benzylpiperazine with 4-methylphenoxyacetyl chloride and 3-methylbutanoyl chloride in the presence of triethylamine. These methods have been optimized to increase the yield and purity of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine.
Aplicaciones Científicas De Investigación
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit significant affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor has been targeted by various drugs for the treatment of depression, anxiety, and other mood disorders. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been found to exhibit moderate affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of reward, motivation, and pleasure. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential applications in the treatment of drug addiction and other disorders that involve dopamine dysregulation.
Propiedades
IUPAC Name |
3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(2)12-17(21)19-8-10-20(11-9-19)18(22)13-23-16-6-4-15(3)5-7-16/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCVIWPJDXZCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)

![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)

![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)
